molecular formula C23H15FO4 B11607090 10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11607090
M. Wt: 374.4 g/mol
InChI Key: QHEKVIWJIKHSIR-UHFFFAOYSA-N
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Description

10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzo[c]furo[3,2-g]chromen-5-one core with a 3-fluoro-4-methoxyphenyl and a 7-methyl substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the use of starting materials such as 3-fluoro-4-methoxyacetophenone and 7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis methods are well-established and involve standard organic synthesis techniques.

Chemical Reactions Analysis

10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H15FO4

Molecular Weight

374.4 g/mol

IUPAC Name

10-(3-fluoro-4-methoxyphenyl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H15FO4/c1-12-21-17(18(11-27-21)13-7-8-20(26-2)19(24)9-13)10-16-14-5-3-4-6-15(14)23(25)28-22(12)16/h3-11H,1-2H3

InChI Key

QHEKVIWJIKHSIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC(=C(C=C4)OC)F)C5=CC=CC=C5C(=O)O2

Origin of Product

United States

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